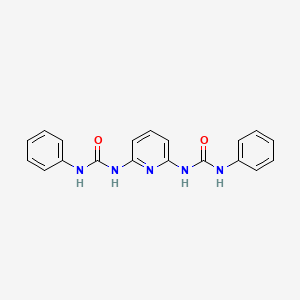![molecular formula C11H10ClNO3 B14358743 Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]- CAS No. 90288-56-5](/img/structure/B14358743.png)
Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]- is a chemical compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound features a phenol group substituted with a 4-chloro-5-methyl-3-isoxazolylmethoxy group, making it a unique and specialized molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]- typically involves nucleophilic aromatic substitution reactions. The process begins with the preparation of the 4-chloro-5-methyl-3-isoxazolylmethoxy group, which is then introduced to the phenol ring through a substitution reaction. Common reagents used in this synthesis include sodium hydroxide (NaOH) and methanol (CH₃OH) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of production .
化学反応の分析
Types of Reactions
Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted phenols, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with various biological molecules, influencing their structure and function. The isoxazole ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Phenol, 4-chloro-3-methyl-: Similar in structure but differs in the position of the chloro and methyl groups.
Phenol, 2-chloro-5-methyl-: Another similar compound with different substitution patterns
Uniqueness
Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]- is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenol derivatives and contributes to its specific reactivity and applications .
特性
CAS番号 |
90288-56-5 |
|---|---|
分子式 |
C11H10ClNO3 |
分子量 |
239.65 g/mol |
IUPAC名 |
2-[(4-chloro-5-methyl-1,2-oxazol-3-yl)methoxy]phenol |
InChI |
InChI=1S/C11H10ClNO3/c1-7-11(12)8(13-16-7)6-15-10-5-3-2-4-9(10)14/h2-5,14H,6H2,1H3 |
InChIキー |
HLEPTKOSEXICLH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)COC2=CC=CC=C2O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile](/img/structure/B14358668.png)
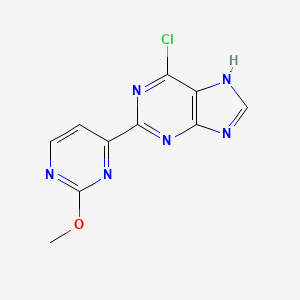
![{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone](/img/structure/B14358680.png)
![Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate](/img/structure/B14358682.png)
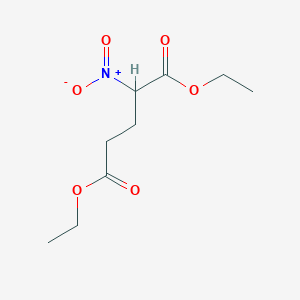
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)

![4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol](/img/structure/B14358715.png)
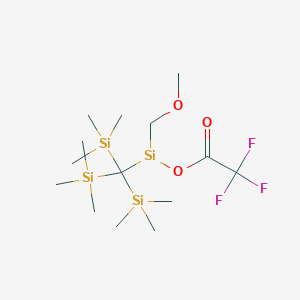
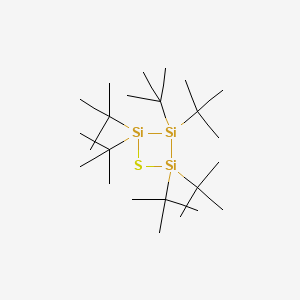
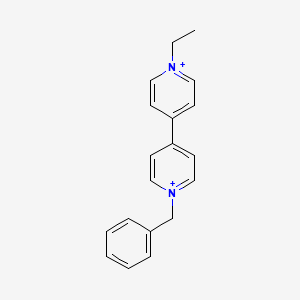
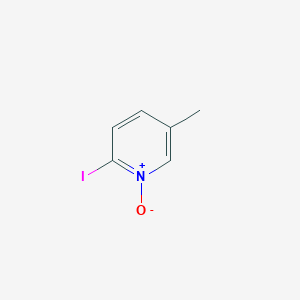
![2-[(3,4-Dimethoxybenzoyl)oxy]-4-hydroxy-6-methoxybenzoic acid](/img/structure/B14358750.png)
